

An In-depth Technical Guide to 3-Methylpentanoate

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Compound of Interest		
Compound Name:	3-Methylpentanoate	
Cat. No.:	B1260497	Get Quote

This technical guide provides a comprehensive overview of methyl **3-methylpentanoate**, a key organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical protocols.

Chemical Identity and Synonyms

Methyl **3-methylpentanoate** is an ester with a fruity odor. Its unique structural and chemical properties make it a subject of interest in various chemical synthesis applications.

CAS Number: 2177-78-8[1][2][3][4]

Synonyms:

- methyl 3-methyl valerate[2][5]
- methyl 3-methylvalerate[2][5]
- pentanoic acid, 3-methyl-, methyl ester[2]
- valeric acid, 3-methyl-, methyl ester[2][4]
- Methyl β-methylvalerate[4]
- 3-Methylvaleric acid, methyl ester[4]



- METHYL3-METHYLPENTANOATE[5]
- Pentanoic acid,3-methyl-,methyl ester[5]
- methyl-3-methyl pentanoate[5]
- 3-Methylvaleriansaeure-methylester[6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of methyl **3-methylpentanoate** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C7H14O2	[2][3][4][5]
Molecular Weight	130.19 g/mol	[3][5]
Appearance	Colorless to pale yellow clear liquid (est.)	[2]
Boiling Point	135.0 to 136.0 °C at 760 mm Hg	[2]
Density	0.88 g/mL at 20 °C	[1]
Flash Point	33.4 °C (92.0 °F) TCC (est.)	[2]
Vapor Pressure	7.853 mmHg at 25.00 °C (est.)	[2]
Refractive Index	n20/D 1.405	[1]
Solubility	Soluble in alcohol, sparingly soluble in water (1070 mg/L at 25 °C est.)	[2]
logP (o/w)	2.158 (est.)	[2]
XlogP3	2.4	[1][2]



Spectroscopic Data	Identifier	Source
¹³ C NMR Spectra	SpectraBase	[5]
GC-MS	NIST Number: 152163, 2873	[5]
IR Spectra (Vapor Phase)	SpectraBase	[5]
Mass Spectrum (EI)	NIST	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of methyl **3-methylpentanoate** are provided below.

Synthesis of Methyl 3-Methylpentanoate via Fischer Esterification

This protocol describes the synthesis of methyl **3-methylpentanoate** from 3-methylpentanoic acid and methanol using an acid catalyst.

Materials:

- · 3-Methylpentanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask



- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine 3-methylpentanoic acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation to yield crude methyl 3methylpentanoate.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under atmospheric or reduced pressure.

Equipment:

Distillation flask



- Fractionating column
- Condenser
- · Receiving flask
- Heating mantle
- Thermometer

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude methyl **3-methylpentanoate** in the distillation flask with a few boiling chips.
- · Heat the flask gently to begin distillation.
- Collect the fraction that distills at the boiling point of methyl 3-methylpentanoate (approximately 135-136 °C at atmospheric pressure).

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized methyl **3-methylpentanoate** can be confirmed using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- A suitable capillary column (e.g., DB-5ms).

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.



Carrier Gas: Helium at a constant flow rate.

• MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Mass Range: m/z 40-400

The resulting mass spectrum should be compared with a reference spectrum for methyl **3-methylpentanoate**.

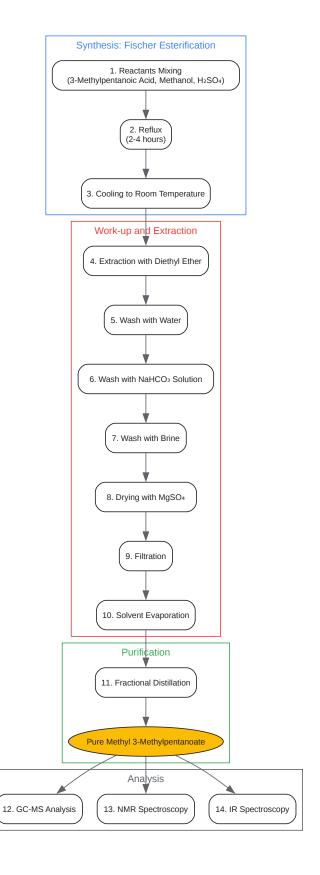
Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the involvement of methyl **3-methylpentanoate** in any specific biological signaling pathways. Its biological activity has not been extensively studied, with its primary applications being in the fields of flavor, fragrance, and chemical synthesis.

Visualizations

Experimental Workflow for Synthesis and Purification of Methyl 3-Methylpentanoate





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Caption: Synthesis and Purification Workflow for Methyl **3-Methylpentanoate**.



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